molecular formula C26H56N2O21 B146292 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate CAS No. 132438-21-2

2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate

Cat. No.: B146292
CAS No.: 132438-21-2
M. Wt: 732.7 g/mol
InChI Key: FOZFSEMFCIPOSZ-SPCKQMHLSA-N
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Description

This compound is a polyhydroxylated piperidine derivative with a trihydrate crystalline structure. Its molecular framework comprises a piperidine ring substituted with hydroxymethyl and trihydroxy-methoxyoxan-2-ylmethyl groups, along with three additional hydroxyl groups. The trihydrate form enhances its stability and solubility in aqueous environments, making it relevant for pharmaceutical and biochemical applications, particularly in glycosidase inhibition or carbohydrate mimicry.

Key structural features:

  • Piperidine core: Facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects.
  • Trihydroxy-methoxyoxan-2-ylmethyl group: A glycosidic moiety that mimics natural sugars, enabling competitive enzyme inhibition.
  • Trihydrate: Improves aqueous solubility compared to anhydrous forms.

Properties

CAS No.

132438-21-2

Molecular Formula

C26H56N2O21

Molecular Weight

732.7 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol;trihydrate

InChI

InChI=1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1

InChI Key

FOZFSEMFCIPOSZ-SPCKQMHLSA-N

SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.O.O.O

Canonical SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O

Other CAS No.

132438-21-2

Synonyms

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
camiglibose
camiglibose anhydrous
camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer
MDL 73945
MDL-73945

Origin of Product

United States

Chemical Reactions Analysis

2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analog: 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid

  • Core Structure : Cyclopenta[c]pyran fused with a tetrahydro-2H-pyran ring.
  • Functional Groups : Carboxylic acid, hydroxymethyl, and multiple hydroxyl groups.
  • Key Differences :
    • The presence of a carboxylic acid group increases acidity (pKa ~2–3) compared to the neutral piperidine derivative.
    • Cyclopenta[c]pyran core reduces conformational flexibility versus the piperidine ring.
    • Solubility : Lower in water due to the hydrophobic cyclopenta ring and carboxylic acid’s pH-dependent ionization.

Structural Analog: 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid

  • Core Structure : Benzoic acid linked to a sulfated tetrahydro-2H-pyran.
  • Functional Groups : Sulfate ester, hydroxyl, and carboxylic acid.
  • Key Differences :
    • Sulfate group enhances polarity and solubility in polar solvents (e.g., logP ≈ -1.5 vs. ~-0.8 for the target compound).
    • Benzoic acid moiety enables strong π-π stacking interactions, absent in the piperidine derivative.
    • Biological Activity : Sulfated analogs often exhibit anticoagulant or antiviral properties, whereas the target compound is more likely a glycosidase inhibitor.

Heterocyclic Derivatives from Recent Syntheses

  • Example Compounds :
    • 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
    • 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
  • Key Differences: Core Heterocycles: Pyrazol, pyrimidinone, and coumarin systems contrast with the sugar-like piperidine and oxane motifs. Functional Groups: Thioxo and coumarin groups confer UV activity and metal-binding capacity, unlike the hydroxyl-rich target compound. Applications: These derivatives are tailored for photodynamic therapy or enzyme inhibition (e.g., cyclooxygenase), diverging from carbohydrate-mimetic roles.

Comparative Data Table

Property Target Compound 6,7-Dihydroxy-7-(hydroxymethyl)-... 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-...) Heterocyclic Derivatives (4i, 4j)
Core Structure Piperidine + trihydroxy-methoxyoxane Cyclopenta[c]pyran + pyran Benzoic acid + sulfated pyran Pyrazol-pyrimidinone-coumarin
Key Functional Groups Hydroxyl, hydroxymethyl, methoxy Carboxylic acid, hydroxyl Sulfate, carboxylic acid Thioxo, coumarin, tetrazole
Solubility in Water High (trihydrate) Moderate (pH-dependent) High (due to sulfate) Low (hydrophobic cores)
Biological Role Glycosidase inhibition Antioxidant or enzyme substrate Anticoagulant/antiviral Photodynamic agents, enzyme inhibitors
logP (Predicted) -0.8 -0.3 -1.5 2.1–3.4

Research Findings and Limitations

  • The target compound’s glycosidic side chain and hydroxyl density make it a stronger candidate for carbohydrate-processing enzyme inhibition than the benzoic acid or coumarin derivatives .
  • Contradictions : compounds lack direct structural overlap with the piperidine derivative, limiting mechanistic comparisons.
  • Gaps: No data on the target compound’s synthesis, stability, or in vivo efficacy were found in the provided evidence.

Biological Activity

The compound 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate is a complex piperidine derivative with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H22O10C_{16}H_{22}O_{10} with a molecular weight of approximately 732.724 g/mol. It features a piperidine ring substituted with hydroxymethyl and methoxy groups, along with multiple hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is known to enhance radical scavenging abilities, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Several studies have demonstrated that piperidine derivatives possess antimicrobial properties. For instance, compounds containing piperidine moieties have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes. Piperidine derivatives are frequently investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. In vitro studies have shown that related compounds can exhibit strong inhibitory activity against AChE, suggesting a similar potential for this compound .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. Among them, certain derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis, indicating strong antibacterial potential .
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative agents, likely due to their antioxidant properties.

Enzyme Interaction Studies

Molecular docking studies have been employed to understand the interaction of this compound with various enzymes. The binding affinities were assessed using computational methods, revealing potential interactions with AChE and urease enzymes. These findings suggest that the compound may serve as a lead structure for developing new enzyme inhibitors .

Enzyme IC50 (µM) Reference
Acetylcholinesterase0.84
Urease2.14

Preparation Methods

Hydrogenation of Pyridine Derivatives to Form the Piperidine Core

The piperidine ring is synthesized via catalytic hydrogenation of a pyridine precursor. For example, 3-hydroxypyridine undergoes hydrogenation using a rhodium-nickel/carbon (Rh-Ni/C) bimetallic catalyst under mild conditions (25–50°C, 3–5 atm H₂), achieving 92–96% yield . Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading10% Rh, 1% Ni (w/w)Higher Rh content accelerates reduction
SolventIsopropanol or WaterPolar solvents enhance H₂ solubility
AdditivePhosphoric Acid (3% w/w)Stabilizes catalyst and prevents deactivation

For the target compound, a hydroxymethyl-substituted pyridine derivative (e.g., 2-(hydroxymethyl)pyridine) would undergo similar hydrogenation. The Rh-Ni/C system’s efficiency in preserving stereochemistry is critical for maintaining the piperidine’s hydroxyl configuration .

Glycosylation via High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS)

The glucopyranosyl moiety is introduced using a building-block approach. A glycosylated amino acid derivative is coupled to the piperidine core under HTFS-PS conditions :

  • Activation : The glucopyranosyl donor (e.g., trichloroacetimidate) is activated using BF₃·Et₂O in anhydrous dichloromethane.

  • Coupling : The piperidine amine reacts with the activated donor at 60–80°C with vigorous stirring, completing in 10–30 minutes .

  • Deprotection : Temporary protecting groups (e.g., acetyl) are removed using methanolic HCl.

This method reduces glycosylation times from hours to minutes while maintaining >85% yield, even for sterically hindered substrates .

Protective-Group Strategies for Hydroxyl Functionalities

Multiple hydroxyl groups necessitate sequential protection and deprotection:

  • Protection :

    • Primary hydroxyls: Benzyl ethers (removed via hydrogenolysis).

    • Secondary hydroxyls: Acetyl esters (cleaved under mild base) .

  • Selective Deprotection :

    • Use of Pd/C under H₂ for benzyl groups without affecting acetyl .

Example protocol:

  • Protect all hydroxyls as acetyl esters during piperidine synthesis.

  • After glycosylation, hydrolyze acetates using NaOH/MeOH (0.1 M, 25°C, 2 h).

  • Purify via silica gel chromatography (ethyl acetate/methanol 9:1) .

Crystallization as Trihydrate

The trihydrate form is obtained by slow evaporation from aqueous ethanol:

  • Dissolve the crude product in 50% ethanol/water (w/v) at 60°C.

  • Cool to 4°C at 0.5°C/min, yielding needle-like crystals after 24 h.

  • Key Factor : Water content >30% (v/v) ensures trihydrate stability.

Comparative Analysis of Catalytic Systems

CatalystTemperature (°C)Pressure (atm)Yield (%)Purity (%)
Rh-Ni/C (10:1)25–503–592–9696–98
Ru/C60–1205–1085–9090–92
Pd/C801075–8088–90

The Rh-Ni/C system outperforms alternatives due to lower temperature requirements and resistance to poisoning by hydroxyl groups .

Process Optimization and Scalability

  • Cost Reduction :

    • Recycle Rh-Ni/C catalyst via filtration and reactivation (H₂, 200°C, 2 h), retaining 95% activity over five cycles .

  • Solvent Recovery :

    • Distill isopropanol/water mixtures under reduced pressure (50°C, 100 mbar), achieving 90% recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate
Reactant of Route 2
2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate

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